Fructo-oligosaccharide DP11 can be sourced from natural sources such as chicory root and Jerusalem artichoke, where inulin is abundant. Additionally, it can be synthesized enzymatically from sucrose using specific enzymes like inulosucrase. This enzymatic method allows for higher yields and more controlled production compared to extraction from plants .
Fructo-oligosaccharides are classified based on their degree of polymerization, which refers to the number of monosaccharide units they contain. DP11 indicates that this oligosaccharide consists of 11 fructose units. This classification is significant as it influences the functional properties and potential health benefits of the compound.
The synthesis of fructo-oligosaccharide DP11 typically involves enzymatic processes. One common method is the transfructosylation of sucrose using inulosucrase, an enzyme that catalyzes the transfer of fructose units from sucrose to form longer chains of fructooligosaccharides.
Fructo-oligosaccharide DP11 consists predominantly of fructose units linked by β-(2→1) glycosidic bonds. The molecular structure can be represented as a linear chain with terminal glucose or fructose units depending on the synthesis method.
The molecular formula for fructo-oligosaccharide DP11 is typically represented as , reflecting its composition of carbon, hydrogen, and oxygen atoms.
Fructo-oligosaccharides undergo various chemical reactions, primarily involving hydrolysis and transfructosylation:
The reaction kinetics can be influenced by factors such as temperature, pH, and substrate concentration. For instance, increasing temperature generally enhances enzyme activity up to a certain threshold before denaturation occurs .
The mechanism through which fructo-oligosaccharide DP11 exerts its biological effects primarily involves its fermentation by gut microbiota. These oligosaccharides are not digested in the upper gastrointestinal tract but reach the colon intact, where they serve as substrates for beneficial bacteria.
Studies have shown that consumption of fructo-oligosaccharides can increase populations of beneficial bacteria such as Bifidobacteria and Lactobacilli, leading to improved gut health and enhanced immune function .
Fructo-oligosaccharide DP11 is generally a white to off-white powder that is soluble in water. Its solubility is crucial for its application in food products and supplements.
Fructo-oligosaccharide DP11 has several applications in scientific research and industry:
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